N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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Overview
Description
N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide: is a complex organic compound with a molecular formula of C27H29Cl2N3O4S. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a dichlorophenyl group, and a phenylsulfonyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclohexylamine, 2,3-dichlorobenzoyl chloride, and phenylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
- N-cyclohexyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide
- N-cyclohexyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- N-cyclohexyl-2-{N-(2,5-dimethoxybenzylidene)hydrazinoacetyl}amino}benzamide
Comparison: N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H27Cl2N3O4S |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetyl]amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C27H27Cl2N3O4S/c28-22-15-9-17-24(26(22)29)32(37(35,36)20-12-5-2-6-13-20)18-25(33)31-23-16-8-7-14-21(23)27(34)30-19-10-3-1-4-11-19/h2,5-9,12-17,19H,1,3-4,10-11,18H2,(H,30,34)(H,31,33) |
InChI Key |
MWYQTEYJLRAOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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